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Overview
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of organic electronics and materials science. The unique structure of this compound, featuring a benzotriazole core and a long alkyl chain, imparts specific properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol typically involves multiple steps, starting with the formation of the benzotriazole core This can be achieved through the cyclization of o-phenylenediamine with nitrous acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzotriazole core or the phenolic ring.
Scientific Research Applications
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, UV stabilizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol involves its interaction with specific molecular targets. The benzotriazole core can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the electronic properties of the compound, making it effective in applications such as organic electronics and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)benzoic acid
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol stands out due to its long alkyl chain, which imparts unique solubility and amphiphilic properties. This makes it particularly useful in applications requiring specific surface interactions and molecular self-assembly.
Properties
CAS No. |
615285-44-4 |
---|---|
Molecular Formula |
C25H35N3O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-6-dodecan-2-yl-4-methylphenol |
InChI |
InChI=1S/C25H35N3O/c1-4-5-6-7-8-9-10-11-14-20(3)21-17-19(2)18-24(25(21)29)28-26-22-15-12-13-16-23(22)27-28/h12-13,15-18,20,29H,4-11,14H2,1-3H3 |
InChI Key |
CNPYDAPOLBZARE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)C1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O |
Origin of Product |
United States |
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